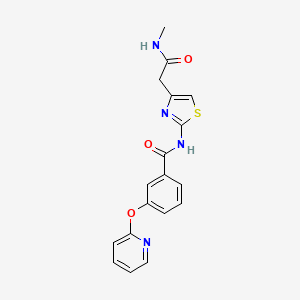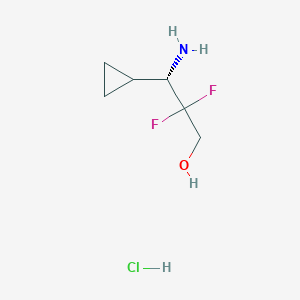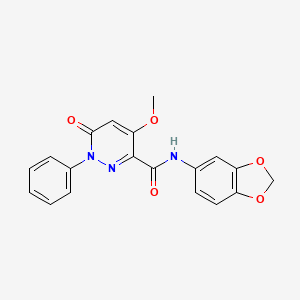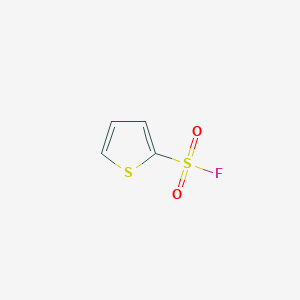
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is complex and not fully understood. However, it is believed that this compound works by inhibiting various cellular processes, including DNA replication, protein synthesis, and cell division. Additionally, this compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and is able to inhibit their activity at low concentrations. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
Direcciones Futuras
There are several future directions for the study of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide. One future direction is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable information for its clinical application. Additionally, the study of the mechanism of action of this compound may lead to the development of more potent and specific inhibitors of its target enzymes.
Métodos De Síntesis
The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromoethyl methyl sulfide, which is then reacted with 2-aminothiazole to form 2-(methylthio)ethylthiazol-4-ylamine. The resulting compound is then reacted with 2-chloro-3-nitropyridine to form N-(2-(methylthio)ethyl)thiazol-4-yl-3-nitropyridin-2-amine. Finally, the nitro group is reduced to an amino group using palladium on carbon, and the resulting compound is reacted with 4-(2-oxoethyl)benzoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Propiedades
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-19-15(23)10-13-11-26-18(21-13)22-17(24)12-5-4-6-14(9-12)25-16-7-2-3-8-20-16/h2-9,11H,10H2,1H3,(H,19,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPHAJZOBLFZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,5-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2664317.png)

![2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2664321.png)
![[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate](/img/structure/B2664322.png)
![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2664325.png)
![4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2664326.png)
![(Z)-2-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664327.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2664330.png)
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid](/img/structure/B2664331.png)
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2664332.png)

![4-imino-N-(4-phenoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2664335.png)